3-(1-Benzylpiperidin-2-yl)-3-(cyclopropylamino)propan-1-ol
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Overview
Description
“3-(1-Benzylpiperidin-2-yl)-3-(cyclopropylamino)propan-1-ol” is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1-Benzylpiperidin-2-yl)-3-(cyclopropylamino)propan-1-ol” typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Amination: The cyclopropylamino group can be introduced via reductive amination or other suitable amination reactions.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the benzyl or cyclopropyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
“3-(1-Benzylpiperidin-2-yl)-3-(cyclopropylamino)propan-1-ol” could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, particularly its interaction with receptors in the central nervous system.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of “3-(1-Benzylpiperidin-2-yl)-3-(cyclopropylamino)propan-1-ol” would likely involve interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The exact pathways would depend on its structure and functional groups, which could influence its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine, methylphenidate, and other piperidine-based drugs.
Benzyl Compounds: Benzylamine, benzyl alcohol, and other benzyl-substituted compounds.
Cyclopropyl Compounds: Cyclopropylamine, cyclopropanol, and other cyclopropyl-containing molecules.
Uniqueness
“3-(1-Benzylpiperidin-2-yl)-3-(cyclopropylamino)propan-1-ol” is unique due to its specific combination of functional groups, which could confer distinct pharmacological properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H28N2O |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-2-yl)-3-(cyclopropylamino)propan-1-ol |
InChI |
InChI=1S/C18H28N2O/c21-13-11-17(19-16-9-10-16)18-8-4-5-12-20(18)14-15-6-2-1-3-7-15/h1-3,6-7,16-19,21H,4-5,8-14H2 |
InChI Key |
YSMUWALXYCLLEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(CCO)NC2CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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